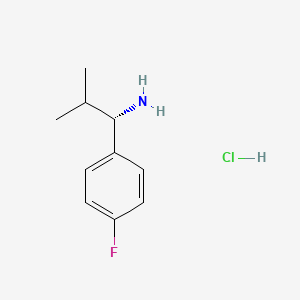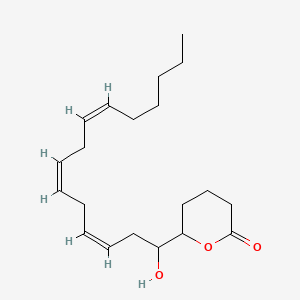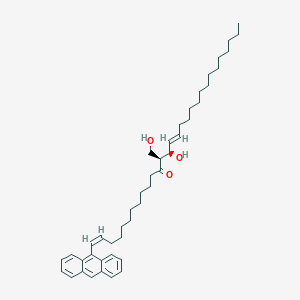
AV-Ceramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AV-Ceramide is a synthetic derivative of ceramides, which are a class of sphingolipids. Ceramides are essential components of the cell membrane in plants, animals, fungi, and some prokaryotic viruses. They play a crucial role in maintaining the structural integrity of the cell membrane and are involved in various cellular processes, including cell signaling and apoptosis .
Wissenschaftliche Forschungsanwendungen
AV-Ceramide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.
Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cell biology research.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cardiovascular diseases, and metabolic disorders.
Industry: Used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties
Wirkmechanismus
Mode of Action:
AV-Ceramide exerts its effects through several mechanisms:
Inhibition of Akt (Protein Kinase B): Ceramide dramatically inhibits Akt, a serine/threonine kinase that plays a crucial role in insulin signaling and nutrient transport. By reducing Akt activity, ceramide alters the expression, action, and subcellular distribution of nutrient transporters . This inhibition slows down anabolism, ensuring that catabolic processes prevail.
Activation of Cell Death Signals: Ceramide serves as a lipid second messenger, activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation. Its accumulation can induce apoptosis or necrosis in various cell types .
Biochemical Pathways:
Ceramide production involves three major pathways:
Salvage Pathway: Ceramide can also be generated from the breakdown of other sphingolipids .
Pharmacokinetics:
AV-Ceramide’s pharmacokinetic properties impact its efficacy:
Excretion (E): Elimination from the body (e.g., renal or hepatic clearance) .
Result of Action:
AV-Ceramide’s action affects cellular metabolism, energy production, and nutrient utilization. It contributes to tissue dysfunction associated with obesity, diabetes, and cardiovascular diseases .
Action Environment:
Environmental factors, such as oxidative stress, inflammation, and lipid saturation, influence AV-Ceramide’s efficacy and stability. For instance, oxidative stress may enhance ceramide production, exacerbating its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: AV-Ceramide can be synthesized through several chemical routes. One common method involves the condensation of palmitoyl-CoA with serine to form a sphingoid base, which is then acylated with a fatty acid to produce ceramide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, AV-Ceramide is produced using large-scale bioreactors. The process involves the fermentation of genetically engineered yeast or bacteria that have been modified to produce high yields of ceramides. The fermentation broth is then subjected to extraction and purification processes to isolate the ceramide .
Analyse Chemischer Reaktionen
Types of Reactions: AV-Ceramide undergoes various chemical reactions, including:
Oxidation: AV-Ceramide can be oxidized to form ceramide-1-phosphate, which plays a role in cell signaling.
Reduction: Reduction of AV-Ceramide can lead to the formation of dihydroceramide.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups of AV-Ceramide, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Various ceramide derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ceramide-1-phosphate: A phosphorylated derivative of ceramide involved in cell signaling.
Dihydroceramide: A reduced form of ceramide with similar but distinct biological functions.
Sphingosine: A precursor to ceramide with its own signaling roles
Uniqueness: AV-Ceramide is unique in its synthetic origin and specific modifications that enhance its stability and functionality compared to natural ceramides. Its ability to be tailored for specific applications makes it a versatile compound in both research and industry .
Eigenschaften
IUPAC Name |
(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZHFXGFXOZVCO-WXOYOUKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
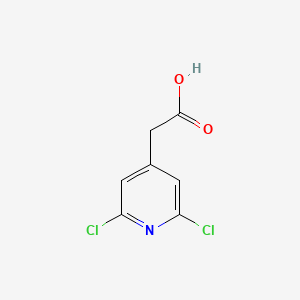
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)


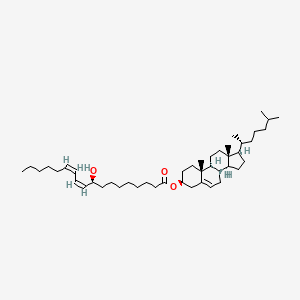
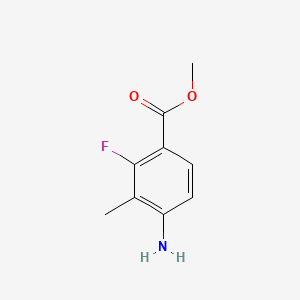
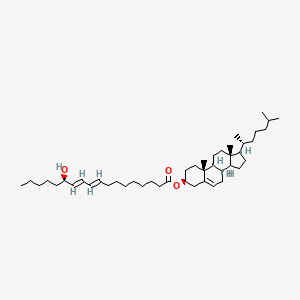
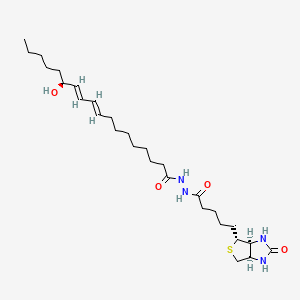
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
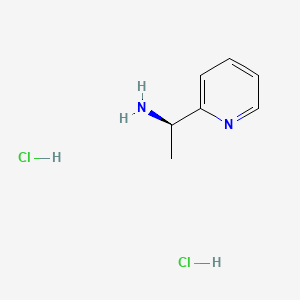
![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
